
4-Chloro-3-(pyridin-2-YL)aniline
Overview
Description
4-Chloro-3-(pyridin-2-yl)aniline is an organic compound with the molecular formula C11H9ClN2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the fourth position and a pyridin-2-yl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-(pyridin-2-yl)aniline involves the reduction of 2-(2-chloro-5-nitrophenyl)pyridine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and a palladium on carbon catalyst to ensure efficient reduction of the nitro group to an amine group .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Development of Smoothened Antagonists
One of the primary applications of 4-Chloro-3-(pyridin-2-YL)aniline is in the synthesis of Smoothened (Smo) antagonists. Smo is a G protein-coupled receptor that plays a critical role in the Hedgehog signaling pathway, which is essential for embryonic development and tissue repair. Aberrant activation of this pathway is implicated in various cancers, including basal cell carcinoma and medulloblastoma .
Research indicates that this compound serves as a valuable building block for synthesizing selective Smo antagonists that inhibit the interaction between Smo and its natural ligand, Sonic hedgehog (Shh). This inhibition disrupts the Hedgehog signaling cascade, offering a therapeutic strategy for treating cancers driven by this pathway.
1.2 Biological Activities
Studies have shown that this compound exhibits various biological activities, making it a promising candidate for further research in pharmacology. Its interactions with biological targets are under investigation to assess therapeutic potential in treating malignancies .
Coordination Chemistry Applications
2.1 Ligand Behavior
In coordination chemistry, this compound has been studied for its behavior as a ligand. Interaction studies reveal insights into how this compound can stabilize metal ions and influence catalytic processes. The unique structural features of this compound allow it to exhibit specific reactivity patterns that may not be present in its analogs.
Synthetic Pathways
3.1 Synthesis Routes
Several synthetic routes have been developed for producing this compound. One notable method involves the reduction of nitro groups to yield the aniline derivative, which can then be utilized in further reactions to develop pharmaceutical agents such as Vismodegib, an established Smo antagonist .
The following table summarizes some synthetic pathways and their characteristics:
Synthetic Route | Starting Materials | Key Steps | End Product |
---|---|---|---|
Route A | 2-(Pyridin-2-yl)phenyl compounds | Nitration, Reduction | This compound |
Route B | Various aromatic compounds | Grignard Reaction | Vismodegib |
Case Studies
4.1 Inhibitory Effects on Hedgehog Signaling
A study published in Nature detailed the synthesis of Smo antagonists derived from this compound and their efficacy in inhibiting Hedgehog signaling pathways in cancer models. The findings demonstrated significant tumor regression in treated subjects compared to controls, highlighting the compound's potential as a therapeutic agent .
4.2 Coordination Complexes
Another study focused on the coordination properties of this compound with transition metals. The results indicated that complexes formed with this ligand exhibited enhanced catalytic activity in organic transformations, suggesting its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 4-Chloro-3-(pyridin-2-yl)aniline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an antagonist of the smoothened (Smo) protein, which is a key component of the Hedgehog signaling pathway. By inhibiting this pathway, the compound can exert anti-tumor effects in certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(pyridin-2-yl)benzenamine
- 2-(Pyridin-2-yl)aniline
- 4-Chloro-3-iodoaniline
Uniqueness
4-Chloro-3-(pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a pyridin-2-yl group allows for versatile chemical modifications and interactions with biological targets .
Biological Activity
4-Chloro-3-(pyridin-2-YL)aniline, with the molecular formula C₁₁H₉ClN₂ and a molecular weight of 204.66 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a precursor for Smoothened (Smo) antagonists in the Hedgehog signaling pathway. This pathway plays a critical role in embryonic development and tissue repair, but its aberrant activation is linked to various cancers, including basal cell carcinoma and medulloblastoma.
The primary mechanism of action for this compound is hypothesized to involve its role as a building block for Smo antagonists. These antagonists are designed to bind to the Smo receptor, inhibiting its interaction with the natural ligand Sonic hedgehog (Shh). This disruption prevents the downstream signaling cascade that promotes cell proliferation and survival, thereby offering therapeutic potential for treating cancers driven by this pathway .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : The compound's derivatives have shown promise in inhibiting tumor growth by targeting the Hedgehog signaling pathway .
- Ligand Behavior : Interaction studies demonstrate that it can act as a ligand in coordination chemistry, stabilizing metal ions and influencing catalytic processes.
- Toxicity : The compound has been classified as harmful if swallowed and can cause skin irritation, highlighting the need for careful handling in laboratory settings .
Synthesis and Derivatives
Several synthetic routes have been developed to produce this compound. These include reactions involving various chlorinated aniline derivatives and pyridine. The compound serves as a precursor for various analogs, which may enhance its biological activity or selectivity against specific targets.
Study 1: Inhibition of Hedgehog Pathway
A study demonstrated that derivatives of this compound effectively inhibited the Hedgehog pathway in vitro. The compounds were tested on cancer cell lines known to exhibit aberrant Hedgehog signaling. Results showed a significant reduction in cell proliferation at micromolar concentrations, suggesting potential for further development into therapeutic agents .
Study 2: Coordination Chemistry
Another research effort focused on the coordination chemistry of this compound with transition metals. The findings indicated that complexes formed between this aniline derivative and metal ions exhibited enhanced catalytic activity in organic transformations, showcasing its versatility beyond biological applications.
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
3-Chloro-4-(pyridin-2-yl)aniline | 1044209-44-0 | 0.96 | Contains a chloro group at the meta position |
2-(2,4,6-Trichlorophenyl)pyridin-4-amine | 1361554-34-8 | 0.94 | Multiple chloro substituents on the phenyl ring |
Neratinib | 530-22-3 | Varies | An antitumor agent with distinct pharmacological properties |
The unique combination of a chloro group and a pyridinyl moiety in this compound allows it to exhibit specific reactivity patterns and biological activities that may not be present in its analogs .
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-3-(pyridin-2-yl)aniline?
Basic
this compound is typically synthesized via nitro group reduction or cross-coupling reactions . A key method involves the reduction of 2-(2-chloro-5-nitrophenyl)pyridine using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., Fe/HCl), yielding the target aniline derivative . Alternative routes may employ Ullmann coupling or Buchwald-Hartwig amination to introduce the pyridinyl group to halogenated aniline precursors.
Methodological Insight :
- Reduction of Nitro Intermediate :
Q. What analytical techniques are used to characterize this compound?
Basic
Characterization relies on spectroscopic and chromatographic methods :
- LCMS : Confirms molecular weight (e.g., m/z 245 [M+H]⁺) and purity .
- HPLC : Determines retention time (e.g., 0.75 minutes under SQD-FA05 conditions) and purity .
- ¹H/¹³C NMR : Resolves aromatic protons and pyridinyl substituents, critical for structural validation .
Advanced Tip : High-resolution mass spectrometry (HRMS) and X-ray crystallography can resolve ambiguities in regiochemistry or isomer formation.
Q. How does the electronic nature of the pyridinyl group influence reactivity in cross-coupling reactions?
Advanced
The pyridinyl group acts as an electron-withdrawing substituent , enhancing the electrophilicity of the adjacent chloro group. This facilitates nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig). For example:
- Suzuki Coupling : The chloro group reacts with boronic acids under Pd catalysis, enabling biaryl formation .
- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) mediate C–N bond formation with amines .
Mechanistic Consideration : The pyridinyl ring’s π-accepting properties stabilize transition states in metal-mediated reactions, improving reaction rates and yields .
Q. What strategies optimize the yield and purity of this compound?
Advanced
- Initiators and Catalysts : Use of triethylamine or DMAP accelerates amidation/alkylation steps .
- Purification : Reverse-phase HPLC or column chromatography removes byproducts (e.g., dehalogenated derivatives) .
- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in SNAr reactions .
Case Study : In sorafenib synthesis, optimizing stoichiometry of 4-Chloro-3-(trifluoromethyl)aniline and coupling agents improved yields to 74% .
Q. What role does this compound play in synthesizing pharmaceuticals like vismodegib?
Basic
this compound is a key intermediate in vismodegib synthesis. It undergoes condensation with 2-chloro-4-methylsulfonylbenzoic acid to form the drug’s core structure. The aniline moiety acts as a nucleophile, reacting with electrophilic carbonyl groups .
Synthetic Pathway :
Reduction of nitro precursor → this compound.
Q. How do structural modifications at the aniline moiety affect biological activity?
Advanced
Modifications alter pharmacokinetics and target binding :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance metabolic stability and enzyme inhibition (e.g., kinase targets in anticancer drugs) .
- Pyridinyl vs. Phenyl : Pyridinyl improves solubility and bioavailability compared to purely aromatic systems .
Comparative Data :
Derivative | Bioactivity (IC₅₀) | Solubility (µg/mL) |
---|---|---|
4-Cl-3-pyridinyl | 12 nM (Kinase X) | 15.2 |
4-Cl-3-phenyl | 45 nM | 5.8 |
Q. What catalytic systems are effective in functionalizing this compound?
Advanced
- Palladium Catalysts : Pd(OAc)₂ with XPhos or SPhos ligands for C–N/C–C bond formation .
- Copper-Mediated Coupling : CuI/pyrrole-2-carboxylate for Ullmann-type reactions .
Case Study : Dichloro-(N-((pyridin-2-yl)methyl)aniline)palladium(II) complexes demonstrated efficient chloride substitution with thioureas, relevant to drug functionalization .
Q. Are there computational models predicting the reactivity of this compound?
Advanced
DFT calculations predict reaction pathways:
- Nucleophilic Attack : Pyridinyl’s electron deficiency directs substitution to the para-chloro position.
- Transition-State Stabilization : Pyridinyl’s π-system lowers activation energy in SNAr reactions .
Software Tools : Gaussian 16 or ORCA for modeling substituent effects on reaction kinetics.
Properties
IUPAC Name |
4-chloro-3-pyridin-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVLHTCIAZPQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653956 | |
Record name | 4-Chloro-3-(pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879088-41-2 | |
Record name | 4-Chloro-3-(2-pyridinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879088-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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